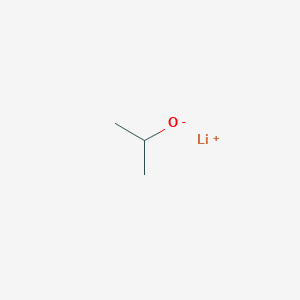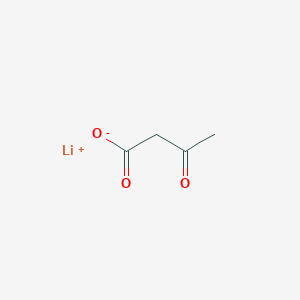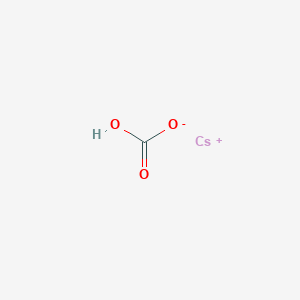
lithium;propan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “lithium;propan-2-olate” is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It is designed to recognize a unique epitope on the cluster of differentiation 38 target. This compound has shown promising efficacy and safety in preclinical studies, making it a potential therapeutic agent for various diseases, including multiple myeloma and antibody-mediated rejection in kidney transplant patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “lithium;propan-2-olate” involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the antibody, which is then purified using protein A affinity chromatography .
Industrial Production Methods: Industrial production of compound “this compound” follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested and purified using a series of chromatography steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “lithium;propan-2-olate” primarily undergoes binding reactions with its target, cluster of differentiation 38. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions: The binding reactions typically occur under physiological conditions, such as in the human body. No specific reagents are required for these reactions, as they are mediated by the immune system .
Major Products Formed: The major products formed from these reactions are the destruction of cluster of differentiation 38-expressing cells, which can lead to the therapeutic effects observed in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
Compound “lithium;propan-2-olate” has several scientific research applications:
Chemistry: It is used as a tool to study the role of cluster of differentiation 38 in various biological processes.
Biology: It helps in understanding the mechanisms of immune responses and the role of cluster of differentiation 38 in cell signaling.
Medicine: It is being investigated as a therapeutic agent for multiple myeloma and antibody-mediated rejection in kidney transplant patients
Wirkmechanismus
The mechanism of action of compound “lithium;propan-2-olate” involves binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of cluster of differentiation 38-expressing cells. The molecular targets involved include the cluster of differentiation 38 molecule and components of the immune system, such as natural killer cells and complement proteins .
Vergleich Mit ähnlichen Verbindungen
- Daratumumab
- Isatuximab
- MOR202
Comparison: Compared to other anti-cluster of differentiation 38 monoclonal antibodies, compound “lithium;propan-2-olate” has shown better efficacy and safety in preclinical studies. It recognizes a unique epitope on the cluster of differentiation 38 target, which may contribute to its improved therapeutic profile .
Eigenschaften
IUPAC Name |
lithium;propan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)













